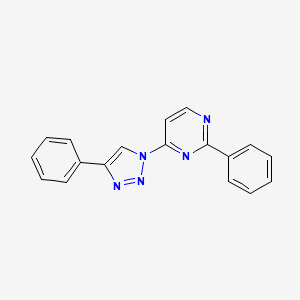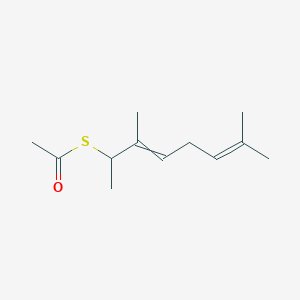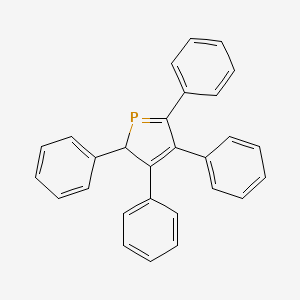
Acetic acid;pentadec-14-en-11-yne-1,13-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;pentadec-14-en-11-yne-1,13-diol is a chemical compound that combines the properties of acetic acid and pentadec-14-en-11-yne-1,13-diol. This compound is notable for its unique structure, which includes both an alkyne and an alkene functional group, as well as hydroxyl groups. These features make it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentadec-14-en-11-yne-1,13-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pentadec-14-en-11-yne and acetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperatures to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The use of automated systems and advanced monitoring techniques ensures consistent quality and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;pentadec-14-en-11-yne-1,13-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acid chlorides and alcohols are commonly used reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
Acetic acid;pentadec-14-en-11-yne-1,13-diol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which acetic acid;pentadec-14-en-11-yne-1,13-diol exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, while the alkyne and alkene groups can participate in addition reactions. These interactions can modulate biological pathways and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Pentadec-14-en-11-yne-1,13-diol: Shares the same core structure but lacks the acetic acid component.
Acetic acid;pentadec-14-en-11-yne-1,13-diol (2/1): A variant with a different stoichiometric ratio of acetic acid.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
89329-66-8 |
|---|---|
Fórmula molecular |
C19H34O6 |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
acetic acid;pentadec-14-en-11-yne-1,13-diol |
InChI |
InChI=1S/C15H26O2.2C2H4O2/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16;2*1-2(3)4/h2,15-17H,1,3-10,12,14H2;2*1H3,(H,3,4) |
Clave InChI |
HBGUCVDDUHDSKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.C=CC(C#CCCCCCCCCCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)

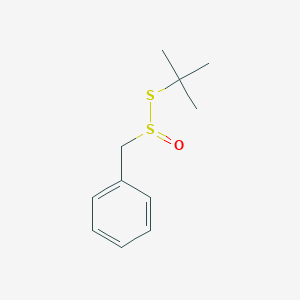
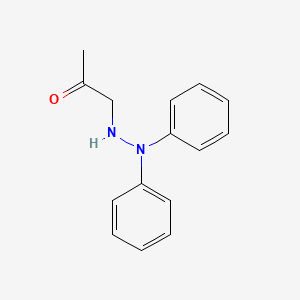
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)



